3-Methylpiperidine-1-carbothioamide
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Overview
Description
3-Methylpiperidine-1-carbothioamide is an organic compound with the molecular formula C7H14N2S and a molecular weight of 158.26 g/mol It is a derivative of piperidine, a six-membered heterocyclic amine, and contains a carbothioamide functional group
Mechanism of Action
Target of Action
It’s worth noting that piperidine derivatives, which include 3-methylpiperidine-1-carbothioamide, have been utilized in various therapeutic applications . They have shown a wide variety of biological activities and are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
Mode of Action
Piperidine derivatives have been found to interact with various targets leading to a range of biological effects .
Biochemical Pathways
Piperidine derivatives have been found to interact with various biochemical pathways leading to a range of biological effects .
Result of Action
Piperidine derivatives have been found to have a range of biological effects .
Preparation Methods
The synthesis of 3-Methylpiperidine-1-carbothioamide typically involves the reaction of 3-methylpiperidine with thiocarbamoyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion to the desired product .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
3-Methylpiperidine-1-carbothioamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines.
Substitution: Nucleophilic substitution reactions can occur at the carbothioamide group, leading to the formation of various derivatives depending on the nucleophile used.
Common reagents and conditions for these reactions include mild to moderate temperatures, inert atmospheres, and the use of appropriate solvents to facilitate the reactions .
Scientific Research Applications
3-Methylpiperidine-1-carbothioamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes
Comparison with Similar Compounds
3-Methylpiperidine-1-carbothioamide can be compared with other similar compounds, such as:
N-Methylpiperidine-1-carbothioamide: Similar in structure but with different substituents, leading to variations in chemical reactivity and biological activity.
1-Phenylmorpholine-4-carbothioamide: Contains a morpholine ring instead of a piperidine ring, resulting in different pharmacological properties.
Azepane-1-carbothioamide:
These comparisons highlight the uniqueness of this compound in terms of its specific chemical structure and the resulting properties.
Properties
IUPAC Name |
3-methylpiperidine-1-carbothioamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2S/c1-6-3-2-4-9(5-6)7(8)10/h6H,2-5H2,1H3,(H2,8,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBICUCVLNVRHCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=S)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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